molecular formula C8H7Cl2N B14434992 Ethanimidoyl chloride, N-(4-chlorophenyl)- CAS No. 76540-13-1

Ethanimidoyl chloride, N-(4-chlorophenyl)-

Cat. No.: B14434992
CAS No.: 76540-13-1
M. Wt: 188.05 g/mol
InChI Key: OUEBWFJFLAAVQE-UHFFFAOYSA-N
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Description

Ethanimidoyl chloride, N-(4-chlorophenyl)- is an organic compound with the molecular formula C8H7Cl2N It is a derivative of ethanimidoyl chloride where the nitrogen atom is bonded to a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanimidoyl chloride, N-(4-chlorophenyl)- can be synthesized through several methods. One common approach involves the reaction of 4-chloroaniline with ethanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of ethanimidoyl chloride, N-(4-chlorophenyl)- may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethanimidoyl chloride, N-(4-chlorophenyl)- undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted products.

    Hydrolysis: In the presence of water, ethanimidoyl chloride, N-(4-chlorophenyl)- can hydrolyze to form the corresponding amide and hydrochloric acid.

    Reduction: Reduction reactions can convert the imidoyl chloride group to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like primary amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions facilitate hydrolysis.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

Major Products Formed

    Nucleophilic Substitution: Substituted amides, esters, or thioesters.

    Hydrolysis: 4-chlorophenylacetamide and hydrochloric acid.

    Reduction: 4-chlorophenylamine.

Scientific Research Applications

Ethanimidoyl chloride, N-(4-chlorophenyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethanimidoyl chloride, N-(4-chlorophenyl)- involves nucleophilic attack on the carbonyl carbon of the imidoyl chloride group. This leads to the formation of a tetrahedral intermediate, which subsequently eliminates a leaving group (e.g., chloride ion) to form the final product. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • Ethanimidoyl chloride, N-(2-chlorophenyl)-
  • Ethanimidoyl chloride, N-(4-bromophenyl)-
  • Ethanimidoyl chloride, N-(4-methylphenyl)-

Uniqueness

Ethanimidoyl chloride, N-(4-chlorophenyl)- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This influences its reactivity and the types of products formed in chemical reactions. Compared to its analogs, the 4-chlorophenyl group can enhance the compound’s stability and reactivity under specific conditions .

Properties

CAS No.

76540-13-1

Molecular Formula

C8H7Cl2N

Molecular Weight

188.05 g/mol

IUPAC Name

N-(4-chlorophenyl)ethanimidoyl chloride

InChI

InChI=1S/C8H7Cl2N/c1-6(9)11-8-4-2-7(10)3-5-8/h2-5H,1H3

InChI Key

OUEBWFJFLAAVQE-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=C(C=C1)Cl)Cl

Origin of Product

United States

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